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Core Principle: A Non-Hydrolyzable ATP Mimic

Adenosine 5'-(B3,y-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable
analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular
biology.[1] Its utility lies in its structural similarity to ATP, allowing it to bind to the active site of
ATP-dependent enzymes. However, the substitution of the 3-y bridging oxygen atom with an
imido (-NH-) group renders the terminal phosphate bond highly resistant to enzymatic
cleavage.[2] This key difference makes AMP-PNP a powerful tool to "freeze" enzymes in an
ATP-bound, pre-hydrolysis state, enabling the detailed study of transient conformational
changes and enzymatic mechanisms that are otherwise difficult to capture.[2][3]

The imido linkage in AMP-PNP is significantly more stable than the phosphoanhydride bond in
ATP, preventing the nucleophilic attack required for hydrolysis.[3] While some ATPases have
been reported to exhibit very slow hydrolysis of AMP-PNP, for most experimental purposes, it
is considered a non-hydrolyzable analog.[4] This property allows researchers to trap and
stabilize ATP-binding proteins, facilitating a range of biochemical and structural analyses.[5]

Applications in Molecular Biology

The ability of AMP-PNP to mimic ATP binding without being hydrolyzed has led to its
widespread use in several key areas of molecular biology research:
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o Structural Biology: AMP-PNP is invaluable for determining the three-dimensional structures
of ATP-dependent enzymes using techniques like X-ray crystallography and cryo-electron
microscopy (cryo-EM).[5] By locking the enzyme in a specific conformational state, AMP-
PNP facilitates the growth of high-quality crystals and the acquisition of stable single-particle
images, providing snapshots of the enzyme's pre-hydrolysis conformation.[6]

e Enzyme Kinetics: In enzyme kinetics studies, AMP-PNP is frequently used as a competitive
or non-competitive inhibitor to probe the mechanism of ATP hydrolysis.[7][8] By analyzing the
effect of AMP-PNP on the reaction rate at varying substrate concentrations, researchers can
determine its binding affinity (Ki) and gain insights into the enzyme's catalytic cycle.

o Motor Protein Research: Motor proteins, such as kinesins and myosins, convert the chemical
energy from ATP hydrolysis into mechanical work.[9] AMP-PNP is used to study the
mechanochemical coupling of these proteins by trapping them in a state of strong affinity for
their cytoskeletal tracks (e.g., microtubules for kinesin), effectively stalling their movement
and allowing for detailed biophysical characterization.[9][10]

Data Presentation: Quantitative Analysis of AMP-
PNP Interactions

The binding affinity of AMP-PNP varies depending on the specific protein and the experimental
conditions. The following tables summarize reported dissociation constants (Kd) and inhibition
constants (Ki) for AMP-PNP with various ATP-dependent enzymes.
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Experimental Protocols
ATPase Inhibition Assay using AMP-PNP

This protocol outlines a general method for determining the inhibitory effect of AMP-PNP on an
ATPase using a colorimetric assay that measures the release of inorganic phosphate (Pi).

Materials:
o Purified ATPase enzyme

e ATP solution (e.g., 10 mM stock)
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e AMP-PNP solution (e.g., 10 mM stock)

» Assay Buffer (e.g., 50 mM Tris-HCI pH 7.5, 5 mM MgCI2, 1 mM DTT)
e Phosphate detection reagent (e.g., Malachite Green-based reagent)
e Phosphate standard solution (for standard curve)

» 96-well microplate

e Microplate reader

Procedure:

o Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard
solution in the assay buffer.

o Set up the reactions: In a 96-well plate, prepare the following reactions in triplicate:
o Control (No Inhibitor): Assay buffer, ATPase enzyme, and ATP.
o Inhibitor: Assay buffer, ATPase enzyme, varying concentrations of AMP-PNP, and ATP.

o Blank (No Enzyme): Assay buffer, ATP (and highest concentration of AMP-PNP for
background control).

e Pre-incubation: Pre-incubate the enzyme with AMP-PNP in the assay buffer for 5-10 minutes
at the desired reaction temperature.

o |nitiate the reaction: Add ATP to each well to start the reaction. The final volume should be
consistent across all wells.

 Incubation: Incubate the plate at the optimal temperature for the ATPase for a set period
(e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

o Stop the reaction and detect phosphate: Stop the reaction by adding the phosphate
detection reagent according to the manufacturer's instructions.
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» Measure absorbance: Read the absorbance at the appropriate wavelength using a
microplate reader.

o Data Analysis: Subtract the blank absorbance from all readings. Use the phosphate standard
curve to determine the amount of Pi produced in each reaction. Calculate the percentage of
inhibition for each AMP-PNP concentration and determine the 1C50 or Ki value.

Kinase Inhibition Assay with AMP-PNP

This protocol describes a method to assess the inhibitory potential of AMP-PNP on a protein
kinase using a fluorescence-based assay.

Materials:

 Purified kinase

o Kinase substrate (peptide or protein)
e ATP solution

e AMP-PNP solution

o Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCI2, 1 mM DTT, 0.01% Triton X-
100)

o ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
» White, opaque 384-well plates

e Luminometer

Procedure:

o Prepare reagents: Dilute the kinase, substrate, ATP, and AMP-PNP to the desired
concentrations in the kinase assay buffer.

e Set up the assay: In a 384-well plate, add the following components:

o Kinase enzyme
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o Varying concentrations of AMP-PNP (or vehicle control)

e Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow AMP-PNP
to bind to the kinase.

o |nitiate the kinase reaction: Add a mixture of the kinase substrate and ATP to each well.

 Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time for the specific
kinase).

o ADP detection: Stop the kinase reaction and detect the amount of ADP produced by adding
the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's
protocol.

e Measure luminescence: Read the luminescence signal using a luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. Calculate the percent inhibition for each AMP-PNP concentration
and determine the IC50 or Ki value.

Kinesin Motility Assay with AMP-PNP Immobilization

This protocol outlines a single-molecule motility assay where AMP-PNP is used to attach
kinesin motors to microtubules before observing their movement upon the addition of ATP.

Materials:

Purified, fluorescently labeled kinesin motors

Taxol-stabilized microtubules

Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCI2, 10 uM Taxol)

AMP-PNP solution (e.g., 1 mM stock)

ATP solution (e.g., 10 mM stock)

Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)
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e Microscope flow cell
» Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:

o Prepare the flow cell: Coat the inside of the flow cell with an antibody against tubulin (e.qg.,
anti-a-tubulin) to immobilize the microtubules.

e Immobilize microtubules: Flow the taxol-stabilized microtubules into the flow cell and
incubate for 5-10 minutes. Wash with motility buffer to remove unbound microtubules.

» Block the surface: Flow in a blocking solution (e.g., 1% BSA in motility buffer) to prevent non-
specific binding of the kinesin motors.

« Introduce kinesin with AMP-PNP: In a separate tube, mix the fluorescently labeled kinesin
with AMP-PNP (final concentration ~10-100 uM) in motility buffer. Flow this mixture into the
flow cell and incubate for 5-10 minutes to allow the kinesin to bind to the microtubules in a
rigor-like state.

e Wash out unbound motors: Gently wash the flow cell with motility buffer to remove any
unbound kinesin.

« Initiate motility: Prepare a motility solution containing ATP (final concentration ~1-5 mM) and
the oxygen scavenging system in motility buffer. Flow this solution into the chamber.

e Image acquisition: Immediately begin acquiring images of the fluorescently labeled kinesin
motors moving along the microtubules using a TIRF microscope.

» Data Analysis: Track the movement of individual kinesin molecules to determine their velocity
and processivity.

Visualizations
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Caption: Mechanism of ATP hydrolysis versus AMP-PNP inhibition of an enzyme.
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Caption: Experimental workflow for a kinase inhibition assay using AMP-PNP.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b049629?utm_src=pdf-body-img
https://www.benchchem.com/product/b049629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Kinesin-ADP-Pi

Kinesin-ADP

Kinesin (empty)

Kinesin Motor Protein Cycle

Kinesin-ATP
(Strong Binding)

Microtubule

Release Pi Bind ATP

Release ADP

(Stalled,

Kinesin (empty)

Kinesin-AMP-PNP

AMP-PNP Intervention

Bind AMP-PNP

Strong Binding)

Click to download full resolution via product page

Caption: Role of AMP-PNP in stalling a motor protein on its track.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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